molecular formula C10H5NO4 B11897947 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile

7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11897947
M. Wt: 203.15 g/mol
InChI Key: ATHPXQPRXCUEGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . This method is considered green and efficient, yielding high amounts of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency . Additionally, the reaction can be carried out under reflux conditions in ethanol to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Substituted chromenes

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it acts as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor with a Ki of 2.9 μM . This inhibition can modulate immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydroxy-2-oxo-2H-chromene-3-carbonitrile stands out due to its dual hydroxyl groups at positions 7 and 8, which contribute to its unique chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions compared to other similar compounds.

Properties

Molecular Formula

C10H5NO4

Molecular Weight

203.15 g/mol

IUPAC Name

7,8-dihydroxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H5NO4/c11-4-6-3-5-1-2-7(12)8(13)9(5)15-10(6)14/h1-3,12-13H

InChI Key

ATHPXQPRXCUEGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=C(C(=O)O2)C#N)O)O

Origin of Product

United States

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